8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
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Overview
Description
8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves the reaction of 2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl isothiocyanate with alkaloid cytisine . The reaction is typically carried out in boiling aqueous ethanol or in the presence of a catalytic amount of acid to facilitate partial or complete hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Catalysts: Trifluoroacetic acid for electrophilic addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiourea derivatives.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the synthesis of biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)cytisinecarbothioamide: A hydrolysis product of the compound with similar pharmacological properties.
Thiourea Derivatives: Compounds with similar structures and activities, including antitumor and antimicrobial properties.
Uniqueness
8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is unique due to its specific structural features, such as the presence of the prop-2-yn-1-yloxy group, which may contribute to its distinct pharmacological activities and synthetic potential .
Properties
CAS No. |
1013764-31-2 |
---|---|
Molecular Formula |
C19H25N3O3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-oxo-N-[2-(1-prop-2-ynoxyethoxy)ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
InChI |
InChI=1S/C19H25N3O3S/c1-3-8-24-14(2)25-9-7-20-19(26)21-11-15-10-16(13-21)17-5-4-6-18(23)22(17)12-15/h1,4-6,14-16H,7-13H2,2H3,(H,20,26) |
InChI Key |
RLMGQHLLEQYULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2)OCC#C |
Origin of Product |
United States |
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